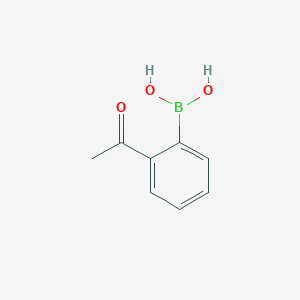

2-Acetylphenylboronic acid

説明

特性

IUPAC Name |

(2-acetylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6(10)7-4-2-3-5-8(7)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAOVABYLXQUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370200 | |

| Record name | 2-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308103-40-4 | |

| Record name | 2-Acetylphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=308103-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism and Key Steps

The Grignard approach, detailed in patent WO2014023576A1, begins with 2-bromobenzonitrile as the substrate. The critical innovation lies in using lithium chloride-complexed Grignard reagents (e.g., isopropylmagnesium chloride lithium chloride complex), which facilitate the formation of a 2-cyanophenyl magnesium halide intermediate. This intermediate reacts with borate esters (trimethyl borate or triisopropylborate) to yield boronic esters, which are subsequently hydrolyzed to 2-cyanophenylboronic acid. A final trans-esterification or acetylation step introduces the acetyl group, producing 2-APBA.

The lithium chloride complex is indispensable. Standard Grignard reagents fail to form the boronic ester due to insufficient stabilization of the intermediate. The chloride ion enhances reactivity by polarizing the magnesium center, enabling efficient boron-carbon bond formation.

Optimization and Yield

Key parameters include:

-

Solvent selection : Toluene, tetrahydrofuran (THF), or methyl-THF improve reaction homogeneity.

-

Temperature control : Maintaining 20–25°C during crystallization prevents byproduct formation.

-

Purification : Basic extraction (pH 10–14) removes impurities, increasing purity from 82% to 98%.

The overall yield reaches 80–85% after hydrolysis, with the final product characterized by HPLC and NMR.

L-Tyrosine Derivative Approach

Step-by-Step Synthesis

This method, adapted from Bandyopadhyay (2016), starts with L-tyrosine to introduce chirality. The synthesis involves:

-

Protection : The amino and carboxyl groups of tyrosine are protected using tert-butyloxycarbonyl (Boc) and methyl esters, respectively.

-

Borylation : A Miyaura borylation installs the boronic acid group at the ortho position.

-

Deprotection and acetylation : Acidic cleavage (TFA/DCM) removes protecting groups, followed by acetylation using acetic anhydride.

Racemization Challenges

Despite stringent conditions, racemization occurs during the final steps, likely due to oxidation by H₂O₂ or harsh deprotection. Chiral HPLC analysis reveals enantiomeric excess (ee) drops to <70% unless mitigated by:

-

Low-temperature oxidation : Reducing H₂O₂ concentration and reaction time.

-

Gentle deprotection : Substituting TFA with milder acids like formic acid.

Purification Techniques

Basic Extraction

Post-hydrolysis, 2-APBA is extracted into a basic aqueous phase (pH >9), separating it from organic impurities. Re-acidification precipitates the product, yielding purity >96%.

Crystallization and Chiral Chromatography

Crystallization from isopropanol/heptane mixtures produces filterable solids. For the L-tyrosine route, chiral HPLC with a Chiradex column resolves enantiomers, achieving >99% ee.

Comparative Analysis of Methods

Industrial Applications and Scalability

The Grignard method’s high yield and simplicity make it preferred for large-scale production of 2-APBA, particularly for pharmaceuticals like Perampanel. In contrast, the L-tyrosine route, while valuable for chiral studies, faces scalability hurdles due to racemization and lower yields .

化学反応の分析

Types of Reactions: 2-Acetylphenylboronic acid undergoes various types of reactions, including:

Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of this compound with halides in the presence of a palladium catalyst to form biaryl compounds.

Rhodium-Catalyzed Annulation: This reaction forms complex cyclic structures by coupling this compound with ynamides.

Hydroxy Masking: The compound can transiently mask hydroxy groups during synthesis.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Rhodium Catalysts: Used in annulation reactions.

Hydrogen Peroxide: Used in the formation of heteroaryl ethers.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.

Cyclic Structures: Formed from rhodium-catalyzed annulation.

科学的研究の応用

Organic Synthesis

2-Acetylphenylboronic acid is primarily utilized as a reagent in several organic reactions, particularly in the synthesis of complex molecules through cross-coupling reactions.

Suzuki-Miyaura Coupling

This compound is commonly used in the Suzuki-Miyaura cross-coupling reaction, which allows the formation of carbon-carbon bonds between boronic acids and aryl halides. The reaction is facilitated by palladium catalysts and has been extensively studied for synthesizing biaryl compounds, which are pivotal in pharmaceuticals and agrochemicals.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) | References |

|---|---|---|---|

| Aryl halide coupling | Pd catalyst, base | 70-90 | |

| Vinyl triazene synthesis | Rh catalyst | 60-75 | |

| Indolin-2-one synthesis | Ethanol solvent | Moderate |

Medicinal Chemistry

The unique structural features of this compound allow it to play a role in drug discovery and development.

Anticancer Applications

Research indicates that boronic acids, including this compound, can exhibit anticancer properties. They act as inhibitors of proteasomes, which are crucial for regulating protein degradation within cells. For instance, Bortezomib, a boron-containing compound, has been approved for treating multiple myeloma.

Case Study: Boron Compounds in Cancer Therapy

- Compound : Bortezomib

- Mechanism : Inhibits proteasome activity

- Application : Treatment of multiple myeloma

- Outcome : Significant improvement in patient survival rates

Peptide Engineering

Recent studies have explored the incorporation of boronic acids into peptide structures to enhance their stability and biological activity. The formation of azaborolo thiazolidine grafts using this compound has shown promise in drug delivery systems, particularly for targeting cancer cells.

Table 2: Applications of Boronic Acid in Peptide Engineering

| Application | Description | Outcome |

|---|---|---|

| Macrocyclization | Formation of stable cyclic peptides | Enhanced cellular uptake |

| Biorthogonal conjugation | Targeted delivery of therapeutic peptides | Increased efficacy in cancer models |

Chemical Biology

Boronic acids are known for their ability to form reversible covalent bonds with biomolecules such as sugars and proteins. This property is leveraged in various biochemical applications, including the development of sensors and drug delivery systems.

Sensor Development

The ability of boronic acids to interact with diols makes them suitable for designing sensors that detect glucose levels, which is crucial for diabetes management.

Case Study: Glucose Sensors

- Mechanism : Boronic acid forms complexes with glucose.

- Application : Continuous glucose monitoring devices.

- Outcome : Improved accuracy and response time compared to traditional methods.

作用機序

The primary mechanism of action for 2-acetylphenylboronic acid involves its role as a boron reagent in catalytic reactions. In Suzuki-Miyaura cross-coupling, the compound undergoes transmetalation with palladium, transferring the boron-bound organic group to the palladium catalyst, which then couples with a halide to form a new carbon-carbon bond . This process is facilitated by the stability and reactivity of the boron-carbon bond in this compound .

類似化合物との比較

2-Formylphenylboronic Acid (2-FPBA)

2-FPBA shares structural similarity with 2-APBA but replaces the acetyl group with a formyl moiety. Comparative studies reveal distinct chemical behaviors:

2-FPBA is preferred for bioconjugation due to stable adducts, while 2-APBA’s reversibility suits dynamic combinatorial chemistry . In cobalt-catalyzed [2+3] cycloadditions, 2-FPBA achieves >99% regioselectivity, whereas 2-APBA yields poor selectivity (73:27) .

5-Trifluoromethyl-2-Formylphenylboronic Acid

This derivative introduces a trifluoromethyl group to 2-FPBA, enhancing electronic and steric effects:

2-Hydroxyphenylboronic Acid

2-Hydroxyphenylboronic acid lacks the acetyl/formyl substituent but features a hydroxyl group:

- Acidity : The hydroxyl group increases acidity (pKa ~8.6), enabling pH-dependent binding to diols (e.g., glucose) .

- Stability : Less prone to oxidation than 2-APBA due to resonance stabilization of the boronate ester .

Reaction Kinetics and Thermodynamics

2-APBA exhibits unique kinetic and thermodynamic profiles in conjugation reactions:

| Nucleophile | Kd (mM) | Reaction Rate (M⁻¹s⁻¹) | Reversibility | |

|---|---|---|---|---|

| Hydrazide | 0.6 | >10³ | Rapid | |

| Phenylhydrazine | 0.07 | Not reported | Moderate | |

| Oximes | 14 | ~10⁻⁶ (hydrolysis rate) | Slow |

The rapid reversibility of 2-APBA-hydrazide conjugates (<10 s equilibrium) contrasts sharply with traditional oxime ligations (>12 hours) .

Oxidative Stability

The ortho substituent critically influences oxidative resistance:

生物活性

2-Acetylphenylboronic acid (2-APBA) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its ability to form reversible covalent bonds with diols and amines, making it a versatile tool in biochemical research and drug development. This article explores the biological activity of 2-APBA, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula CHBO and features a phenyl ring substituted with an acetyl group and a boronic acid moiety. The compound can exist in different forms, including monohydrate, which affects its solubility and reactivity in biological systems .

1. Conjugation Reactions

2-APBA is known for its ability to undergo biocompatible conjugation reactions with various biomolecules. For example, it can react with amines to form iminoboronates, which are useful for tracking and labeling biomolecules in live cells. This dynamic reaction allows for the reversible formation of covalent bonds, facilitating the study of protein interactions and cellular processes .

2. Inhibition of Biological Targets

Research indicates that 2-APBA can inhibit specific biological targets through its boron atom, which interacts with nucleophilic sites on proteins. For instance, studies have shown that it can effectively conjugate with cysteine residues, impacting protein function and signaling pathways .

Antitumor Activity

Recent studies have explored the antitumor potential of 2-APBA and its derivatives. In vitro assays have demonstrated that compounds containing the boronic acid moiety exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis in cancer cells, making 2-APBA a candidate for further development as an anticancer agent .

Antimicrobial Properties

2-APBA has also been investigated for its antimicrobial properties. Its ability to inhibit bacterial growth has been documented in several studies, where it was shown to affect biofilm formation and bacterial viability at specific concentrations .

Case Studies

Q & A

Q. What are the standard synthetic routes and purification methods for 2-acetylphenylboronic acid?

this compound is typically synthesized via reductive amination of 2-formylphenylboronic acid with chiral amines, followed by reduction using NaBH₄ in methanol at low temperatures to achieve stereoselectivity . Purification often involves alumina flash chromatography, yielding products with >95% purity. Storage requires refrigeration (0–6°C) in airtight containers to prevent degradation due to moisture sensitivity .

Q. Which coupling reactions commonly utilize this compound as a reagent?

This compound is widely employed in Suzuki-Miyaura cross-coupling reactions for C–C bond formation, rhodium-catalyzed alkyne cyclization, and transient hydroxyl masking in organic synthesis . Reaction conditions typically involve palladium catalysts (e.g., Pd(PPh₃)₄), polar aprotic solvents (e.g., DMF), and inert atmospheres to prevent boronic acid oxidation .

Q. What safety precautions are critical when handling this compound?

The compound is classified as a skin/eye irritant (Category 2/2A). Mandatory precautions include nitrile gloves, chemical goggles, and lab coats. In case of exposure, rinse affected areas with copious water for 15 minutes and seek medical evaluation. Work should be conducted in a fume hood to avoid inhalation .

Q. How should this compound be stored to maintain stability?

Store at 0–6°C in amber glass vials under nitrogen to prevent hydrolysis and oxidation. Avoid prolonged storage (>6 months), as degradation products may form, increasing reactivity hazards .

Advanced Research Questions

Q. How does this compound enable dynamic covalent chemistry in biological systems?

The compound forms pH-responsive iminoboronates with lysine residues or α-nucleophiles (e.g., hydroxylamines), enabling reversible bioconjugation. At neutral pH, iminoboronates exhibit stability (Kd ~10<sup>−6</sup>–10<sup>−9</sup> M), while acidic conditions (pH <6) trigger dissociation. This property is exploited in cyclic peptide synthesis, bacterial cell labeling, and stimuli-responsive drug delivery .

Q. What computational methods are used to predict the reactivity of this compound?

Density Functional Theory (DFT/B3LYP) with 6-311++G(d,p) basis sets calculates molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs). These studies reveal nucleophilic attack sites at the boronic acid group and electrophilic regions at the acetyl moiety, guiding reaction design .

Q. How do reaction kinetics with α-nucleophiles differ from traditional amines?

α-Nucleophiles (e.g., hydrazines, hydroxylamines) react 10<sup>3</sup>–10<sup>4</sup> times faster with this compound than primary amines due to boronic acid stabilization of transition states. Kinetic studies using LC-MS show pseudo-first-order rate constants (kobs) of 0.15–0.45 min<sup>−1</sup> at pH 7.4, enabling rapid bioconjugation .

Q. What biomedical applications leverage this compound’s dynamic binding?

- Antibacterial Agents: Iminoboronate-modified peptides bind Staphylococcus aureus with submicromolar affinity (Kd ~0.2 µM), enabling targeted bactericidal activity .

- Drug Delivery: Boronated nanoparticles (e.g., BSA-CPT-2-APBA) achieve 85% drug loading efficiency and pH-triggered release in tumor microenvironments .

Q. How is this compound integrated into electrochemical sensors?

The compound covalently modifies E. coli peptidoglycan via diazaborinane bonds. Immobilization on PEGylated gold electrodes enables impedance-based detection with a limit of 12 CFU/mL in complex matrices (e.g., urine, milk). Sensor validation shows <5% error vs. agar plate counts .

Q. What strategies enhance stereoselectivity in boronic acid-mediated reactions?

Chiral hosts synthesized from this compound and enantiopure amines (e.g., (R)-α-methylbenzylamine) achieve diastereomeric ratios up to 4:1. Asymmetric induction is optimized at 0°C during NaBH4 reduction, with stereochemistry confirmed by circular dichroism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。